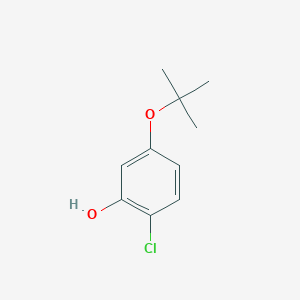

5-(Tert-butoxy)-2-chlorophenol

Description

Historical Perspectives and Evolution of Research on Phenolic Ethers and Halogenated Phenols

The study of phenolic compounds has a rich history, dating back to the 19th century with the isolation of pure phenol (B47542) in 1834. nih.gov The development of phenolic resins, such as Bakelite, by Leo Baekeland in the early 20th century marked a significant milestone in the application of phenolic chemistry. bioimpulse.frresearchgate.net This invention spurred further research into the modification of the phenol structure to create materials with enhanced properties. bioimpulse.fratlasfibre.com

The synthesis of phenolic ethers, also known as aromatic ethers, became an important area of investigation. wikipedia.org Early methods, like the Williamson ether synthesis, provided a route to replace the acidic proton of the hydroxyl group with an alkyl group, thereby altering the compound's properties. fiveable.meoup.com This modification was found to reduce the toxicity associated with phenols. wikipedia.org

Simultaneously, research into halogenated phenols gained traction due to their diverse applications. Chlorophenols, for instance, have been utilized as intermediates in the production of pesticides, herbicides, and disinfectants. unl.ptresearchgate.netmdpi.com The introduction of chlorine atoms onto the phenol ring was found to significantly influence the compound's reactivity and biological activity. researchgate.net The pursuit of selective chlorination methods to produce specific isomers for commercial use has been a long-standing goal in industrial chemistry. mdpi.comresearchgate.net

Contemporary Significance of Aryl Ethers and Chlorophenols in Organic Synthesis and Environmental Chemistry

Chlorophenols, while valuable in synthesis, are also recognized as significant environmental contaminants. researchgate.netnih.gov Their presence in the environment stems from industrial discharges, the degradation of pesticides, and water treatment processes. unl.ptnih.gov The persistence and potential toxicity of some chlorophenols have prompted extensive research into their environmental fate, transport, and remediation. nih.govscispace.comresearchgate.net Understanding the behavior of these compounds in soil and water is crucial for assessing their environmental risk. nih.gov

Research Gaps and Emerging Areas in the Study of 5-(Tert-butoxy)-2-chlorophenol

While the broader classes of phenolic ethers and chlorophenols are well-studied, specific isomers like this compound represent a more niche area of investigation. A significant research gap exists in the comprehensive characterization of its physical and chemical properties.

Emerging research appears to be focused on the utility of substituted phenols, including those with structures analogous to this compound, as intermediates in the synthesis of more complex molecules. The specific placement of the tert-butoxy (B1229062) and chloro substituents can direct further chemical transformations on the aromatic ring, making it a potentially valuable precursor in targeted organic synthesis. urfu.ru Further investigations are needed to explore its reactivity in various coupling reactions and its potential applications in materials science and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClO2 |

|---|---|

Molecular Weight |

200.66 g/mol |

IUPAC Name |

2-chloro-5-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C10H13ClO2/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 |

InChI Key |

IJJCIGNPBNQQJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=C(C=C1)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Tert Butoxy 2 Chlorophenol

Strategies for Regioselective Chlorination of Phenolic Precursors

Achieving the desired substitution pattern on the phenol (B47542) ring is a critical step in the synthesis of 5-(tert-butoxy)-2-chlorophenol. This requires methods that can selectively introduce a chlorine atom at the ortho position relative to the hydroxyl group, while a tert-butoxy (B1229062) group is present at the meta position.

Direct Chlorination Techniques and Catalytic Enhancements

Direct chlorination of phenols typically yields a mixture of ortho and para isomers, with the para-isomer often being the major product. scientificupdate.com However, various strategies have been developed to enhance the regioselectivity towards the ortho position.

One approach involves the use of a Lewis basic selenoether catalyst for the electrophilic chlorination of phenols, which has shown high efficiency for ortho-selective chlorination. nsf.gov This method can provide selectivities of greater than 20:1 for the ortho versus the para product. nsf.gov Another strategy employs thiourea (B124793) catalysts with N-chlorosuccinimide (NCS) as the chlorinating agent, which can also direct the chlorination to the ortho position with high selectivity. scientificupdate.com For instance, certain thiourea catalysts can achieve up to a 10:1 ratio in favor of the ortho-chloro isomer. scientificupdate.com

The choice of solvent and chlorinating agent also plays a crucial role. For example, the direct chlorination of phenol with chlorine in a nonpolar, perchlorinated hydrocarbon solvent like carbon tetrachloride or tetrachloroethylene (B127269), in the presence of a branched-chain amine catalyst, can produce 2-chlorophenol (B165306) in high yields. google.com Similarly, using tert-butyl hypochlorite (B82951) in carbon tetrachloride can also yield 2-chlorophenol. chemicalbook.com

Table 1: Catalytic Systems for Regioselective ortho-Chlorination of Phenols

| Catalyst System | Chlorinating Agent | Key Features | Reference |

| Lewis Basic Selenoether | Electrophilic Chlorine Source | High efficiency and selectivity for ortho-chlorination (>20:1 o/p ratio). | nsf.gov |

| Thiourea Catalysts | N-Chlorosuccinimide (NCS) | Can provide high regioselectivity for either ortho or para isomers depending on the catalyst structure. | scientificupdate.com |

| Ammonium Salt | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Catalytic process with high ortho-selectivity, where the chloride ion plays a role in directing the substitution. | scientificupdate.com |

Indirect Halogenation Approaches and Their Applicability

Indirect methods offer an alternative pathway to achieve regioselective halogenation, particularly when direct methods are not suitable. One such method involves the conversion of phenols to aryl halides via boronate ester intermediates. organic-chemistry.org This multi-step process begins with the transformation of a phenol into an aryl triflate, followed by a palladium-catalyzed reaction to form a boronate ester. The final step is a halogenation reaction to yield the desired aryl halide. organic-chemistry.org This approach is compatible with a wide range of functional groups due to its mild reaction conditions. organic-chemistry.org

Another indirect strategy is the electrochemical adaptation of the Gibbs reaction. This involves the reaction of the oxidized form of 2,6-dichloro-p-aminophenol with substituted phenols, providing a method for their indirect detection and potentially, their synthesis. nih.gov

Methodologies for the Formation of the Tert-Butoxy Aryl Ether Moiety

The introduction of the bulky tert-butoxy group onto the phenolic ring is another key synthetic challenge. Several established and modern etherification methods are applicable.

Williamson Ether Synthesis in the Context of Substituted Phenols

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including aryl ethers. masterorganicchemistry.com The reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comgordon.edu For the synthesis of a tert-butoxy aryl ether, this would typically involve the reaction of a phenoxide with a tert-butyl halide. However, due to the sterically hindered nature of tertiary alkyl halides, elimination reactions can be a significant competing pathway. masterorganicchemistry.com

Despite this limitation, the Williamson synthesis can be optimized for hindered systems. For example, solvent-free conditions using a solid base like sodium bicarbonate or potassium carbonate have been shown to be effective for the etherification of phenols. researchgate.net The acidity of the phenol is a key factor; more acidic phenols can be readily converted to their conjugate bases using weaker bases like sodium hydroxide (B78521). gordon.edu

Transition Metal-Catalyzed Aryl Ether Coupling Reactions (e.g., Ullman, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-O bonds in aryl ethers, often overcoming the limitations of the Williamson ether synthesis.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form an aryl ether. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.orgacs.org These reactions are often more effective with electron-poor aryl halides and electron-rich phenols. arkat-usa.org

The Buchwald-Hartwig amination , a palladium-catalyzed reaction, has also been adapted for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This method offers a convenient alternative to the harsher conditions of the Ullmann condensation. wikipedia.org The development of various phosphine (B1218219) ligands has greatly expanded the scope of the Buchwald-Hartwig etherification, allowing for the coupling of a wide range of aryl halides and alcohols, including hindered substrates. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of Transition Metal-Catalyzed Aryl Ether Synthesis

| Reaction | Metal Catalyst | Typical Substrates | Key Advantages | Reference |

| Ullmann Condensation | Copper | Aryl halides (I, Br) and phenols/alcohols | Utilizes a less expensive metal catalyst. | wikipedia.orgorganic-chemistry.orgarkat-usa.org |

| Buchwald-Hartwig Etherification | Palladium | Aryl halides (Cl, Br, I) and alcohols | Generally proceeds under milder conditions and has a broad substrate scope. | wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways for Aryl Ether Synthesis

Nucleophilic aromatic substitution (SNAr) provides another route to aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. scientificupdate.com In this reaction, a nucleophile, such as an alkoxide, displaces a leaving group (typically a halide) on the aromatic ring. scientificupdate.com

For the synthesis of tert-butoxy aryl ethers, SNAr can be an effective method, especially with activated aryl fluorides. stanford.edu The use of a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) can facilitate the reaction between a hindered alcohol and a fluorinated aromatic compound to form the corresponding ether in good yield. stanford.eduresearchgate.net This approach has been successfully applied to the synthesis of complex molecules containing hindered aryl ether linkages. stanford.eduacs.org

Dehydrogenative Coupling Approaches to Aryl Ethers

The formation of aryl ethers traditionally relies on methods like the Williamson ether synthesis or Ullmann condensation. However, recent advancements have focused on more atom-economical and environmentally benign dehydrogenative coupling reactions. researchgate.net These methods involve the direct coupling of a C-H bond and an O-H bond, avoiding the need for pre-functionalized starting materials.

Transition metal-catalyzed C-H activation/C-O coupling represents a powerful strategy for constructing aryl ethers. researchgate.net Catalysts based on palladium, copper, and other transition metals facilitate the direct reaction between arenes and alcohols or phenols. For the synthesis of a substituted aryl ether like this compound, a potential dehydrogenative approach could involve the coupling of 2-chlorophenol with a tert-butoxy source or 4-chlorophenol (B41353) with a tert-butoxy source, followed by subsequent chlorination or other functional group interconversions.

Recent research has highlighted electrochemical methods for C(sp²)-H/O-H cross-dehydrogenative coupling to form diaryl ethers. rsc.org These reactions can proceed under metal- and oxidant-free conditions at room temperature, offering high regioselectivity. rsc.org Another approach involves copper-catalyzed dehydrogenative cross-coupling reactions between N-arylglycine esters and phenols, using an oxidant like di-tert-butyl peroxide (DTBP). nih.gov While not directly forming the target molecule, these methodologies showcase the potential of dehydrogenative coupling for creating C-O bonds in complex aromatic systems. The valorization of chlorophenol pollutants as chlorination reagents through catalytic transfer of the chloro group also presents an innovative strategy. nih.gov

Multi-Step Synthesis Design and Functional Group Interconversions

The synthesis of a molecule with multiple substituents like this compound often requires a multi-step approach involving careful planning of functional group introduction and the use of protecting groups.

In a multi-step synthesis, protecting a reactive functional group, such as a phenolic hydroxyl, is often necessary to prevent it from interfering with subsequent reactions. bham.ac.uk Orthogonal protection is a key strategy that allows for the selective removal of one protecting group in the presence of others. wikipedia.orgrsc.org This is crucial when different parts of a molecule need to be modified in a specific sequence. bham.ac.uk

For a synthesis involving a phenolic hydroxyl group, various protecting groups are available. The choice depends on the stability of the protecting group to different reaction conditions. For instance, a tert-butyl ether can be used to protect a phenolic hydroxyl group and is typically cleaved under acidic conditions, such as with trifluoroacetic acid. wikipedia.org This contrasts with other groups like the fluorenylmethylenoxy carbamate (B1207046) (Fmoc) group, which is removed by bases. wikipedia.org

The development of orthogonal protecting group strategies is particularly advanced in fields like carbohydrate and peptide synthesis, where multiple hydroxyl or amino groups need to be selectively manipulated. daneshyari.com These principles are directly applicable to the synthesis of complex substituted phenols. For example, one could envision a strategy where a phenol has two different hydroxyl groups protected with orthogonal groups, allowing for selective deprotection and subsequent functionalization at a specific position.

The order in which the chloro and tert-butoxy groups are introduced onto the phenol ring is critical for the successful synthesis of this compound. The directing effects of the existing substituents will influence the position of the incoming group.

One possible synthetic route could start with the chlorination of a suitable phenol precursor. The direct chlorination of phenol can yield a mixture of 2-chlorophenol and 4-chlorophenol. google.com To achieve the desired substitution pattern, one might start with a precursor that directs the incoming chlorine atom to the 2-position.

Alternatively, the synthesis could begin with the introduction of the tert-butoxy group. A Friedel-Crafts-type alkylation of a phenol with a tert-butyl source, such as tert-butanol (B103910) in the presence of a strong acid catalyst like sulfuric acid, can be employed. google.com The hydroxyl group is an ortho-, para-director, so this reaction on phenol would likely yield a mixture of ortho- and para-tert-butoxyphenols.

A plausible multi-step synthesis could involve:

Starting with a precursor that already has a directing group to ensure the correct placement of the chloro and tert-butoxy groups. For instance, starting with m-aminophenol, which can be acetylated, then subjected to tert-butylation, followed by deacetylation and subsequent Sandmeyer reaction to introduce the chloro group. google.comchemicalbook.com

Protection of the phenolic hydroxyl group, followed by directed ortho-lithiation and subsequent reaction with an electrophilic chlorine source.

Introduction of one substituent, followed by a blocking/deblocking strategy to introduce the second substituent at the desired position.

The synthesis of the related compound 2,4,5-trichlorophenol (B144370) often involves the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene, as direct chlorination of dichlorophenols can give poor yields. chemicalbook.com This highlights the challenges in controlling regioselectivity in the chlorination of phenols.

Optimization of Reaction Conditions and Process Parameters

To maximize the yield and selectivity of the desired product while minimizing byproducts, careful optimization of reaction conditions is essential. numberanalytics.com

In the context of aryl ether synthesis, such as the Williamson ether synthesis, the solvent can dramatically affect the regioselectivity (O-alkylation vs. C-alkylation). researchgate.netrsc.org For example, in one study, the ratio of O-alkylated to C-alkylated product was 97:3 in acetonitrile (B52724), but shifted to 72:28 in methanol (B129727). researchgate.netrsc.org This is attributed to factors like proton-exchange, solvolysis, and product degradation, which are influenced by the solvent's polarity and hydrogen-bonding ability. rsc.orgchemrxiv.org

For the synthesis of this compound, the choice of solvent for both the chlorination and etherification steps would be critical. In chlorination reactions, non-polar, perchlorinated hydrocarbons like carbon tetrachloride or tetrachloroethylene have been used to improve the selectivity for 2-chlorophenol from phenol. google.com For etherification reactions, aprotic polar solvents like DMF or acetonitrile are often favored to enhance the rate of SN2 reactions.

The following table summarizes the effect of solvents on a model Williamson ether synthesis, demonstrating the importance of solvent selection on product distribution. researchgate.netrsc.org

| Solvent | O-alkylation:C-alkylation Ratio |

| Acetonitrile | 97:3 |

| Methanol | 72:28 |

This table illustrates the significant impact of the solvent on the regioselectivity of a Williamson ether synthesis, a reaction type relevant to the formation of the ether linkage in the target molecule.

Temperature, pressure, and catalyst loading are other critical parameters that must be optimized to achieve the desired reaction outcome. numberanalytics.commdpi.com

Temperature: Generally, increasing the temperature increases the reaction rate. However, for reactions with competing pathways, temperature can also affect selectivity. numberanalytics.com In catalytic processes, excessively high temperatures can lead to catalyst deactivation. numberanalytics.comaiche.org Finding the optimal temperature is often a balance between achieving a reasonable reaction rate and maintaining catalyst stability and selectivity. angolaonline.netresearchgate.net

Pressure: Pressure primarily influences reactions involving gaseous reactants or products. numberanalytics.com For liquid-phase reactions, the effect of pressure is usually less pronounced unless it influences the concentration of dissolved gases or prevents the boiling of a low-boiling solvent. In some catalytic systems, high pressure can be crucial for maintaining the catalyst in its active state. aiche.org

Catalyst Loading: The amount of catalyst used can affect the reaction rate. angolaonline.net Increasing the catalyst loading will generally increase the rate up to a certain point, after which other factors like mass transfer may become limiting. Optimizing catalyst loading is also an economic consideration, as it is desirable to use the minimum amount of catalyst necessary to achieve an efficient transformation.

For the synthesis of this compound, these parameters would need to be carefully controlled for each step. For example, in a palladium-catalyzed cross-coupling reaction to form the ether bond, the catalyst loading, temperature, and choice of ligand would all be critical variables to optimize for maximum yield and purity.

Mechanistic Investigations of Chemical Transformations Involving 5 Tert Butoxy 2 Chlorophenol

Chlorination Reaction Mechanisms on Substituted Aromatic Rings

The introduction of additional chlorine atoms onto the aromatic ring of 5-(tert-butoxy)-2-chlorophenol can proceed through distinct mechanistic pathways, primarily electrophilic attack and radical-mediated processes. The regioselectivity of these reactions is heavily influenced by the electronic effects of the existing substituents.

Electrophilic Attack Mechanisms and Their Regioselectivity

Electrophilic aromatic substitution is a fundamental mechanism for the halogenation of aromatic compounds. wikipedia.orgmasterorganicchemistry.com In the case of chlorination, a source of electrophilic chlorine (Cl⁺) is required to attack the electron-rich benzene (B151609) ring. docbrown.info For less reactive aromatic compounds, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is typically necessary to generate a potent electrophile from molecular chlorine (Cl₂). wikipedia.orgdocbrown.info However, highly activated rings, such as phenols, can often react without a catalyst. wikipedia.org

The reaction proceeds via a two-step mechanism:

Formation of the Sigma Complex (Arenium Ion): The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. masterorganicchemistry.com

The regioselectivity of electrophilic chlorination on this compound is directed by the existing substituents. Both the hydroxyl (-OH) and the tert-butoxy (B1229062) (-O-t-Bu) groups are strong activating groups and ortho, para-directors due to their ability to donate electron density to the ring through resonance. The chlorine atom (-Cl) is a deactivating group but is also an ortho, para-director. The directing effects of these substituents are summarized in the table below.

| Substituent | Electronic Effect | Directing Influence |

| -OH (hydroxyl) | Activating | ortho, para |

| -O-t-Bu (tert-butoxy) | Activating | ortho, para |

| -Cl (chloro) | Deactivating | ortho, para |

Given the positions of the existing substituents on this compound, the incoming electrophile will be directed to the positions ortho and para to the powerful activating hydroxyl and tert-butoxy groups. The chlorine atom's directing influence is weaker. Therefore, chlorination is expected to occur at the C4 and C6 positions.

Radical-Mediated Pathways in Chlorination Processes

In addition to electrophilic attack, chlorination of phenolic compounds can also occur through radical-mediated pathways, particularly under conditions such as aqueous chlorination. nih.gov These reactions involve the formation of highly reactive radical species. The formation of chlorinated phenoxyl radicals can be initiated by the dissociation or abstraction of the phenolic hydrogen. nih.govdominican.edu

The general mechanism can involve the following steps:

Initiation: A radical initiator, such as the hydroxyl radical (•OH) which can be formed from the decomposition of hypochlorous acid (HOCl), can abstract the hydrogen atom from the phenolic hydroxyl group to form a phenoxyl radical. nih.govnih.gov

Propagation: The resulting phenoxyl radical is resonance-stabilized. This radical can then react with molecular chlorine or other chlorine-containing species to form a chlorinated phenol (B47542) and a new radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine.

Studies on chlorinated phenols have shown that phenoxyl radicals are key intermediates in their transformation and degradation. nih.govdominican.edulsu.edu The stability and reactivity of these radicals are influenced by the substituents on the aromatic ring. nih.govdominican.edu For instance, a para-chloro substituent can lower the O-H bond dissociation energy, facilitating radical formation. nih.gov

Aryl Ether Bond Formation and Cleavage Mechanisms

The tert-butoxy group in this compound is an aryl ether. The formation and cleavage of this ether bond are important chemical transformations.

Nucleophilic Displacement Mechanisms in Etherification

The formation of the tert-butoxy aryl ether can be envisioned through nucleophilic substitution reactions. A common method for synthesizing aryl ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In the context of this compound, this would involve the reaction of a 2-chlorophenoxide derivative with a tert-butyl electrophile.

However, due to the steric hindrance of the tert-butyl group, direct Sₙ2 reactions with tert-butyl halides are often inefficient. Alternative methods for the synthesis of alkyl aryl ethers include palladium-catalyzed cross-coupling reactions. acs.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. acs.org For example, the use of a biaryl phosphine (B1218219) ligand can facilitate the coupling of aryl chlorides with secondary alcohols. organic-chemistry.org

Another approach involves the use of PhenoFluor, where a mechanistic study suggests the formation of tight ion pairs is crucial for the subsequent nucleophilic displacement by the phenolate (B1203915) to form the ether bond. nih.gov

Thermal and Catalytic Ether Cleavage Processes

The cleavage of the aryl ether bond in this compound, specifically the C-O bond of the tert-butoxy group, is a common reaction, often acid-catalyzed. wikipedia.org Due to the stability of the tertiary carbocation that can be formed, the cleavage of tert-butyl ethers typically proceeds through an Sₙ1 mechanism under acidic conditions. wikipedia.org

The acid-catalyzed cleavage mechanism involves:

Protonation of the Ether Oxygen: The ether oxygen is protonated by a strong acid, forming an oxonium ion. wikipedia.org

Formation of a Carbocation: The protonated ether undergoes cleavage to form an alcohol (in this case, 2-chlorophenol) and a relatively stable tert-butyl cation. wikipedia.org

Nucleophilic Attack: The carbocation is then attacked by a nucleophile present in the reaction mixture. wikipedia.org

Catalytic methods for the deprotection of tert-butyl ethers have also been developed to proceed under milder conditions. For instance, the CeCl₃·7H₂O/NaI system has been shown to be an effective catalyst for the cleavage of t-butyl ethers. organic-chemistry.org Additionally, Er(OTf)₃ has been used as a recyclable catalyst for both the formation and cleavage of tert-butyl ethers. organic-chemistry.org Theoretical studies on the gas-phase decomposition of t-butyl methyl ether catalyzed by hydrogen halides suggest a one-step concerted mechanism. unirioja.es

Oxidative Reaction Mechanisms of Phenols and Tert-Butoxy-Containing Compounds

Phenols are susceptible to oxidation, and the presence of the tert-butoxy group can also influence the oxidative pathways of this compound.

Oxidation of phenols can proceed through different mechanisms, including proton-coupled electron transfer (PCET) and hydrogen atom transfer (HAT), to form phenoxyl radicals. nih.govrsc.org These radicals are key intermediates that can undergo various subsequent reactions, such as oxidative coupling to form C-C or C-O bonds. wikipedia.org The specific pathway often depends on the oxidant and the structure of the phenol. nih.govrsc.org For example, the oxidation of phenols with hypervalent iodine reagents leads to the formation of quinone-type products or iodonium (B1229267) ylides. wikipedia.org

The tert-butoxy group itself can be involved in oxidative processes. For instance, tert-butyl hydroperoxide (TBHP) is a common oxidant that can initiate radical reactions. nih.govacs.org Transition metal catalysts are often employed to facilitate the decomposition of TBHP into reactive radical species, such as the tert-butylperoxy radical. nih.govacs.org These radicals can then participate in various oxidative transformations. beilstein-journals.org In the context of this compound, oxidative conditions could potentially lead to reactions at the phenolic hydroxyl group, the aromatic ring, or even involve the tert-butoxy group, depending on the specific reagents and reaction conditions. The oxidative processes induced by tert-butyl hydroperoxide in biological systems, for example, involve the formation of radicals that can lead to lipid peroxidation. nih.gov

Hydrogen Atom Transfer (HAT) Mechanisms

Hydrogen Atom Transfer (HAT) is a fundamental reaction pathway for phenols, characterized by the concerted movement of a proton and an electron, effectively transferring a hydrogen radical (H•) from the phenolic hydroxyl group to a radical acceptor. scripps.edu This process is a single-step, homolytic cleavage of the O-H bond. In the context of this compound, the HAT mechanism can be represented as:

ArOH + X• → ArO• + XH

Here, ArOH is this compound and X• is a radical species. The reaction results in the formation of a stable phenoxy radical (ArO•), with the unpaired electron delocalized over the aromatic ring.

Research on the reactions between phenols and radicals, such as the tert-butoxy radical, demonstrates that this process is highly efficient. iaea.orgosti.gov The rate of HAT is significantly influenced by the polarity of the solvent. In nonpolar solvents, the reaction proceeds rapidly. However, in polar solvents capable of hydrogen bonding, the rate can decrease considerably. iaea.orgosti.gov This is because the solvent molecules form hydrogen bonds with the phenolic O-H group, increasing its bond strength and making the hydrogen atom less available for abstraction. iaea.orgosti.gov The reaction is also characterized by a significant kinetic isotope effect (KIE), where replacing the phenolic hydrogen with deuterium (B1214612) (ArOD) leads to a slower reaction rate, confirming that the cleavage of the O-H bond is involved in the rate-determining step. iaea.orgosti.gov

The reactivity in HAT is primarily governed by the bond dissociation energy (BDE) of the phenolic O-H bond. nih.gov Substituents on the aromatic ring can modulate this BDE and the stability of the resulting phenoxy radical, thereby influencing the reaction kinetics.

Proton-Coupled Electron Transfer (PCET) Pathways

Proton-Coupled Electron Transfer (PCET) describes a reaction in which a proton and an electron are transferred in a single, concerted elementary step from different orbitals on the donor to different orbitals on the acceptor. wikipedia.orgnih.gov Unlike HAT, where the proton and electron originate from the same bond, PCET involves separate transfers that are kinetically inseparable. nih.gov This concerted pathway avoids the formation of high-energy intermediates, such as radical cations or anions, which would be generated in a stepwise process. wikipedia.orgrsc.org

The general scheme for a concerted PCET (often called CPET) is:

ArOH + X → [ArO···H···X]‡ → ArO• + HX

For this compound, the phenolic proton would be transferred to an acceptor (X) while an electron is simultaneously transferred from the phenol's π-system. The viability and rate of PCET are dependent on the redox potentials and pKa values of the reactants. nih.gov This mechanism is particularly relevant in systems where stepwise electron transfer followed by proton transfer (ET-PT) or proton transfer followed by electron transfer (PT-ET) is energetically unfavorable. nih.gov Studies have shown that PCET pathways can enable the oxidation of phenols at considerably lower potentials than required for simple electron transfer, highlighting its role in facilitating challenging redox transformations. nih.gov

Sequential Proton-Loss Electron Transfer (SPLET) Considerations

The Sequential Proton-Loss Electron Transfer (SPLET) mechanism is a two-step pathway that becomes significant in polar, ionization-supporting solvents. nih.govresearchgate.net It is particularly relevant for acidic phenols that can be deprotonated under the reaction conditions. The process involves:

Proton Loss (Deprotonation): The phenol first undergoes an acid-base equilibrium to form a phenoxide anion. ArOH + B ⇌ ArO⁻ + BH⁺ (where B is a base)

Electron Transfer: The resulting phenoxide anion, being a much stronger electron donor than the neutral phenol, then transfers an electron to an acceptor. ArO⁻ + X → ArO• + X⁻•

Kinetic Studies and Activation Parameters of Relevant Reactions

For instance, the oxidative degradation of chlorophenols via the Fenton process has been shown to follow pseudo-first-order kinetics. ijnrd.org The activation parameters, including the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined from the temperature dependence of the rate constants. Positive ΔH‡ values indicate that energy input is required to form the transition state, while negative ΔS‡ values suggest a more ordered transition state compared to the reactants. ijnrd.org

The table below presents representative kinetic and thermodynamic parameters for the degradation of other chlorophenols, which can serve as a reference for estimating the behavior of this compound in similar reactions.

Table 1: Kinetic and Activation Parameters for Chlorophenol Degradation Reactions

| Compound | Reaction Type | Rate Constant (k) | Activation Energy (Ea or ΔG‡) | Reference |

|---|---|---|---|---|

| Chlorophenols | Fenton Oxidation | ≈ 8 x 10⁻⁴ s⁻¹ (at 298 K) | ≈ 80 kJ/mol (ΔG‡) | ijnrd.org |

| 2,4-Dichlorophenol | Enzymatic Degradation (HRP) | Not specified | 40.33 ± 10.72 kJ/mol (Ea) | mdpi.com |

| 2-Chlorophenol (B165306) | Photocatalytic Degradation (TiO₂) | 0.24 mg L⁻¹min⁻¹ | Not specified | researchgate.net |

This table is interactive. Click on the headers to sort the data.

These studies demonstrate that the degradation rates and activation energies for chlorophenols are influenced by the specific reaction conditions, the number and position of chloro substituents, and the technology employed (e.g., Fenton, enzymatic, photocatalytic). ijnrd.orgmdpi.comresearchgate.net

Theoretical and Computational Chemistry of 5 Tert Butoxy 2 Chlorophenol

Density Functional Theory (DFT) Applications for Molecular Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.govmdpi.comresearchgate.net This approach is widely used to predict a variety of molecular properties, including geometries, reaction paths, and spectroscopic data. mdpi.com For 5-(Tert-butoxy)-2-chlorophenol, DFT allows for a detailed exploration of its structural and energetic landscape.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of a molecule. nih.govscispace.com For a flexible molecule like this compound, this process involves conformational analysis to identify the global minimum energy structure among various possible spatial arrangements (conformers). The primary sources of conformational variability in this molecule are the rotation around the C-O bonds of the hydroxyl and tert-butoxy (B1229062) groups.

DFT calculations, for instance, using the B3LYP functional with a 6-31G(d,p) basis set, can be employed to systematically rotate these bonds and calculate the energy of each resulting conformer. researchgate.net This analysis reveals the most stable conformer, characterized by specific bond lengths, bond angles, and dihedral angles that minimize steric hindrance and optimize electronic interactions.

Table 1: Predicted Optimized Geometric Parameters for the Most Stable Conformer of this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.75 Å |

| O-H Bond Length | ~0.97 Å |

| C-O (phenol) Bond Length | ~1.37 Å |

| C-O (ether) Bond Length | ~1.38 Å |

| C-O-H Bond Angle | ~109° |

| C-O-C (ether) Bond Angle | ~118° |

Note: These values are illustrative, based on typical DFT results for similar substituted phenols, as specific published data for this compound is not available.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijarset.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ekb.egedu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ijarset.comedu.krd

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ijarset.com DFT calculations can precisely determine the energies of these orbitals and visualize their electron density distributions. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atoms, reflecting the sites most susceptible to electrophilic attack. The LUMO is anticipated to be distributed across the aromatic ring, with significant contributions from the electron-withdrawing chlorine atom, indicating the likely regions for nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Note: These values are representative examples derived from theoretical principles for substituted phenols.

DFT is a powerful tool for predicting thermochemical properties, such as Bond Dissociation Energy (BDE). The BDE of the phenolic O-H bond is a crucial parameter, particularly for understanding antioxidant activity, as it quantifies the energy required to break this bond homolytically. nist.gov The stability of the resulting phenoxyl radical is a key factor influencing the O-H BDE.

The BDE can be calculated as the enthalpy difference between the products (phenoxyl radical and hydrogen atom) and the parent phenol molecule. Substituents on the aromatic ring significantly affect the O-H BDE. Electron-donating groups, like the tert-butoxy group at the para-position, tend to stabilize the phenoxyl radical through resonance and induction, thereby lowering the BDE compared to unsubstituted phenol. Conversely, the electron-withdrawing chloro group at the ortho-position can have a more complex influence but generally increases the BDE.

Table 3: Comparison of O-H Bond Dissociation Energies (Illustrative)

| Compound | Predicted Gas-Phase BDE (kcal/mol) |

|---|---|

| Phenol | ~87-88 |

| This compound | ~85-86 |

Note: The value for the target compound is an estimate based on known substituent effects on phenolic O-H BDEs. nist.govresearchgate.net

Quantum Chemical Descriptors for Reactivity and Stability

From the fundamental energies calculated by DFT, particularly the HOMO and LUMO energies, a range of global reactivity descriptors can be derived. hakon-art.comrasayanjournal.co.in These descriptors, rooted in conceptual DFT, provide quantitative measures of a molecule's stability and reactivity. scispace.com

The Ionization Potential (IP) is the energy required to remove an electron from a molecule, while the Electron Affinity (EA) is the energy released when an electron is added. researchgate.net Within the framework of DFT, these properties can be approximated using the energies of the frontier orbitals via Koopmans' theorem. researchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

These descriptors are fundamental to understanding how a molecule will interact with other species in charge-transfer processes. A low ionization potential indicates a good electron donor, while a high electron affinity suggests a good electron acceptor. ijarset.com

Electronegativity (χ): This measures the ability of a molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity: χ = (I + A) / 2.

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to change its electron distribution or charge transfer. ijarset.commdpi.com A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. ijarset.com It is calculated as: η = (I - A) / 2.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons, representing a stabilization in energy when the system acquires additional electronic charge from the environment. mdpi.comresearchgate.netresearchgate.net It is defined as: ω = χ² / (2η).

These quantum chemical descriptors provide a comprehensive profile of the reactivity of this compound.

Table 4: Predicted Quantum Chemical Descriptors for this compound (Illustrative)

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 1.10 |

| Electronegativity (χ) | (I + A) / 2 | 3.675 |

| Chemical Hardness (η) | (I - A) / 2 | 2.575 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.62 |

Note: These values are calculated from the illustrative HOMO and LUMO energies presented in Table 2.

Fukui Functions for Predicting Reaction Sites

Fukui functions are powerful tools in computational chemistry, rooted in density functional theory (DFT), for predicting the most likely sites for electrophilic, nucleophilic, and radical attacks on a molecule. wikipedia.org These functions quantify the change in electron density at a specific point in a molecule as the total number of electrons is altered. wikipedia.org By analyzing the Fukui functions, one can identify the regions of a molecule that are most susceptible to attack by different types of reagents.

For a molecule like this compound, the Fukui functions would highlight the atoms or regions with the highest propensity to either donate or accept electrons. Generally, for phenolic compounds, the ortho and para positions relative to the hydroxyl group are more susceptible to electrophilic attack due to the electron-donating nature of the hydroxyl group. researchgate.net The Fukui index data for phenol itself shows that the ortho and para sites are more susceptible to electrophilic attack than the meta position. researchgate.net

In the case of this compound, the presence of the electron-donating tert-butoxy group at the meta position (relative to the hydroxyl group) and the electron-withdrawing chlorine atom at the ortho position will modulate the electron density distribution around the aromatic ring. The interplay of these substituent effects will influence the values of the Fukui functions at different atomic sites.

A hypothetical analysis of the Fukui functions for this compound would likely indicate the following:

Nucleophilic Attack (f+): Sites with a high value for the Fukui function for nucleophilic attack are electrophilic in nature. In this molecule, the carbon atom bonded to the chlorine atom is expected to be a primary site for nucleophilic attack due to the electron-withdrawing nature of chlorine.

Electrophilic Attack (f-): Sites with a high value for the Fukui function for electrophilic attack are nucleophilic. The oxygen atom of the hydroxyl group and the carbon atoms at the ortho and para positions to the hydroxyl and tert-butoxy groups are expected to be the most probable sites for electrophilic attack.

| Atom/Region | Predicted Fukui Function Value (Arbitrary Units) | Reactivity Towards |

| Oxygen (Hydroxyl) | High f- | Electrophiles |

| Carbon-2 (ortho to OH, bonded to Cl) | High f+ | Nucleophiles |

| Carbon-4 (para to OH) | High f- | Electrophiles |

| Carbon-6 (ortho to OH) | High f- | Electrophiles |

This table is illustrative and based on the general principles of substituent effects on the reactivity of phenols. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape, which is the collection of all possible three-dimensional shapes the molecule can adopt and their relative energies. nih.gov

The conformational flexibility of this compound is primarily due to the rotation around the C-O bond of the tert-butoxy group and the C-O bond of the hydroxyl group. The bulky tert-butyl group can significantly influence the preferred orientation of the molecule. taylorandfrancis.com The interaction of the molecule with its environment, such as a solvent, can also play a crucial role in determining its conformational preferences. nih.gov

A hypothetical MD simulation of this compound would likely reveal several low-energy conformations. The relative populations of these conformers would depend on the balance of intramolecular steric interactions and intermolecular interactions with the solvent. The bulky tert-butyl group might sterically hinder certain orientations of the hydroxyl group or influence the planarity of the aromatic ring system.

| Dihedral Angle | Description | Expected Conformational Behavior |

| C-C-O-C (tert-butoxy) | Rotation of the tert-butyl group | Multiple stable rotamers due to steric interactions with the aromatic ring and the ortho-chloro group. |

| C-C-O-H (hydroxyl) | Rotation of the hydroxyl proton | The orientation will be influenced by intramolecular hydrogen bonding with the adjacent chlorine atom and intermolecular hydrogen bonding with the solvent. |

This table outlines the key rotational degrees of freedom that would be investigated in a molecular dynamics simulation to map the conformational landscape of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. ijsmr.in These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested chemicals. nih.govnih.gov

For analogues of this compound, such as other substituted chlorophenols and phenolic compounds, QSAR models have been developed to predict various endpoints, including toxicity, antioxidant activity, and environmental fate. nih.govimist.ma These models typically use a set of molecular descriptors that quantify different aspects of the chemical structure, such as lipophilicity (logP), electronic properties (e.g., Hammett constants, HOMO/LUMO energies), and steric parameters (e.g., molecular weight, van der Waals volume). nih.gov

Several QSAR studies on chlorophenols have demonstrated that their toxicity is often correlated with their hydrophobicity (log Kow) and electronic parameters. nih.gov For instance, the toxicity of chlorophenols to various organisms has been successfully modeled using descriptors that account for the lipophilic, electronic, and steric effects of the substituents. nih.gov

A QSAR model for a series of analogues of this compound could be developed to predict a specific biological activity. The descriptors used in such a model would aim to capture the structural variations within the series, including the nature and position of substituents on the phenol ring.

| Descriptor Type | Example Descriptors | Relevance to Activity |

| Lipophilic | logP, log Kow | Governs the transport of the molecule to its site of action. |

| Electronic | Hammett constants (σ), HOMO/LUMO energies, Dipole moment | Influences the interaction of the molecule with its biological target. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals volume | Describes the size and shape of the molecule, which can affect its binding to a receptor. |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecule. |

This table presents common descriptor classes used in QSAR modeling and their general relevance to predicting the biological activity of phenolic compounds.

By developing a robust QSAR model, it would be possible to estimate the activity of other, similar compounds without the need for extensive experimental testing, thus accelerating the process of chemical risk assessment or drug development.

Environmental Fate and Degradation Pathways of Chlorinated Phenols and Aryl Ethers

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Systems

Abiotic degradation encompasses non-biological processes that can transform chemical compounds in the environment. For 5-(Tert-butoxy)-2-chlorophenol, the primary abiotic degradation pathways are expected to be photodegradation, hydrolysis, and oxidation by environmental oxidants.

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In aquatic systems, direct photolysis of chlorinated phenols can occur through the absorption of photons, leading to the cleavage of the carbon-chlorine bond. Indirect photolysis involves reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH).

The photodegradation of chlorophenols generally follows pseudo-first-order kinetics, especially at low substrate concentrations. researchgate.net However, at higher concentrations, the kinetics can often be described by the Langmuir-Hinshelwood model, which accounts for the adsorption of the substrate onto photocatalytic surfaces like titanium dioxide (TiO2), a common component of suspended solids in natural waters. researchgate.netresearchgate.net

For this compound, photodegradation is anticipated to proceed via two main pathways:

Homolytic cleavage of the C-Cl bond: This is a primary pathway for many chlorinated aromatic compounds, resulting in the formation of a phenyl radical and a chlorine radical. The phenyl radical can then react with water to form 5-(tert-butoxy)phenol or undergo further reactions.

Attack by hydroxyl radicals: Hydroxyl radicals can attack the aromatic ring, leading to the formation of hydroxylated intermediates. This can be followed by ring cleavage and mineralization to carbon dioxide and water.

The presence of the electron-donating tert-butoxy (B1229062) group may influence the rate and pathway of photodegradation. The degradation of 4-tert-octylphenol, an alkylated phenol (B47542), has been shown to be enhanced in the presence of Fe(III) under UV irradiation, a process mediated by hydroxyl radicals. nih.gov A similar mechanism could be relevant for this compound.

Table 1: Postulated Photodegradation Products of this compound

| Parent Compound | Potential Degradation Products | Proposed Mechanism |

|---|

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, two bonds are potentially susceptible to hydrolysis: the ether linkage of the tert-butoxy group and the carbon-chlorine bond.

The hydrolysis of the C-Cl bond in chlorophenols is generally slow under typical environmental conditions (pH 5-9). epa.gov However, the rate can be significantly influenced by pH. Alkaline conditions can promote nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion.

The ether linkage in aryl ethers can also undergo hydrolysis, although this process is generally slow for dialkyl ethers and aryl alkyl ethers in the absence of a strong acid catalyst. The stability of the tert-butyl carbocation could potentially facilitate the cleavage of the tert-butoxy group under acidic conditions.

Environmental factors that can influence the rate of hydrolysis include:

pH: As mentioned, hydrolysis rates can be significantly affected by pH, with different mechanisms dominating in acidic, neutral, and basic conditions. epa.govepa.gov

Temperature: An increase in temperature generally increases the rate of hydrolysis.

Presence of catalysts: Metal ions and other substances in the environment can potentially catalyze hydrolysis reactions.

Given the general stability of the C-Cl bond on an aromatic ring and the ether linkage under neutral pH, significant hydrolysis of this compound in most natural waters is not expected to be a primary degradation pathway. epa.gov

In the environment, various strong oxidizing agents can contribute to the degradation of organic pollutants. The most important of these is the hydroxyl radical (•OH), which can be generated through various photochemical and chemical processes. Other oxidants include ozone (O3) and nitrate radicals (NO3•).

The reaction of phenols with hydroxyl radicals is typically very fast and can lead to the formation of phenoxy radicals, followed by the addition of •OH to the aromatic ring to form hydroxylated intermediates. researchgate.net These intermediates are often more susceptible to further oxidation and ring cleavage.

For this compound, oxidation by hydroxyl radicals is expected to be a significant abiotic degradation pathway. The reaction would likely lead to the formation of various hydroxylated and ring-opened products, ultimately resulting in mineralization. The oxidation potentials of chlorinated phenols have been shown to range from +0.6 to +1.3 V, indicating their susceptibility to electrochemical oxidation, a process that can be mediated by hydroxyl radicals. osti.gov

Biotic Degradation Processes in Environmental Matrices (Non-Human Organisms)

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment.

The microbial degradation of both chlorinated and alkylated phenols has been extensively studied. Several bacterial strains have been identified that can utilize these compounds as a source of carbon and energy.

The degradation of 4-tert-butylphenol by Sphingobium fuliginis OMI has been shown to proceed via hydroxylation of the phenolic ring, followed by a meta-cleavage pathway. nih.govacs.orgsemanticscholar.org Similarly, the degradation of 2,6-di-tert-butylphenol by Alcaligenes sp. and Pseudomonas aeruginosa has been reported. nih.govrsc.org

For chlorinated phenols, microbial degradation often begins with the hydroxylation of the aromatic ring and subsequent removal of the chlorine atom. The resulting catechols or hydroquinones are then subject to ring cleavage.

Based on these established pathways, a plausible metabolic pathway for this compound by aerobic microorganisms can be proposed:

Initial Hydroxylation: The degradation is likely initiated by a monooxygenase enzyme that hydroxylates the aromatic ring, potentially leading to the formation of a chlorinated tert-butyl-catechol.

Dechlorination: The chlorine atom may be removed either before or after ring cleavage.

Ring Cleavage: The resulting catechol intermediate would then undergo ring cleavage, typically via a meta-cleavage pathway, catalyzed by a dioxygenase enzyme.

Further Metabolism: The ring-opened products would then be further metabolized through central metabolic pathways.

The bulky tert-butoxy group may pose a steric hindrance to enzymatic attack, potentially slowing down the rate of biodegradation compared to less substituted phenols.

Table 2: Key Microbial Genera Involved in the Degradation of Substituted Phenols

| Microbial Genus | Substrate(s) | Key Degradation Steps |

|---|---|---|

| Sphingobium | 4-tert-butylphenol, Bisphenols | Phenolic ring hydroxylation, meta-cleavage nih.govacs.orgsemanticscholar.org |

| Alcaligenes | 2,6-di-tert-butylphenol | Utilization as sole carbon source nih.gov |

| Pseudomonas | 2,6-di-tert-butylphenol, Alkylphenols | Utilization as sole carbon source, β-ketoadipate pathway rsc.org |

Cytochrome P450 (CYP) enzymes are a large and diverse group of hemoproteins found in all domains of life. taylorandfrancis.com They play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including environmental pollutants. nih.gov In phase I metabolism, CYPs typically catalyze oxidation reactions, such as hydroxylation, to increase the water solubility of lipophilic compounds and facilitate their excretion. researchgate.net

The biotransformation of chlorinated phenols by CYP enzymes has been documented. For example, pentachlorophenol can be transformed into tetrachlorohydroquinone by human CYP3A4 and by P450 enzymes from the white-rot fungus Phanerochaete chrysosporium. nih.gov

It is plausible that this compound could be a substrate for microbial CYP enzymes. The initial step in its biotransformation would likely be the hydroxylation of the aromatic ring. This reaction would introduce a second hydroxyl group, making the molecule more polar and potentially priming it for further degradation, such as ring cleavage as described in the microbial metabolism section.

The general reaction catalyzed by CYP enzymes is: R-H + O2 + NADPH + H+ → R-OH + H2O + NADP+

Where R-H is the substrate (in this case, this compound).

The involvement of CYP enzymes in the initial oxidative attack on this compound represents a key step in its detoxification and subsequent mineralization in biological systems.

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is a critical degradation pathway for chlorinated aromatic compounds, including chlorophenols, particularly under anaerobic conditions found in sediments, waterlogged soils, and certain groundwater environments. This process involves the removal of a chlorine atom from the aromatic ring and its replacement with a hydrogen atom. The reaction is typically mediated by anaerobic microorganisms that use the chlorinated compound as an electron acceptor in their respiratory processes.

For this compound, reductive dehalogenation would likely target the chlorine atom at the C-2 position of the phenol ring. The general mechanism can be described as follows:

R-Cl + 2e⁻ + H⁺ → R-H + Cl⁻

Where R represents the 5-(tert-butoxy)phenol moiety. This process would transform this compound into 5-(tert-butoxy)phenol. The efficiency of this biotransformation depends on various environmental factors, including the presence of suitable microbial populations, the availability of electron donors (such as hydrogen or simple organic acids), redox potential, and pH.

Identification and Characterization of Environmental Transformation Products (Non-Human)

Potential Biotic Transformation Pathways:

Hydroxylation: Aerobic microorganisms may introduce additional hydroxyl groups onto the aromatic ring, leading to the formation of chlorinated catechols or hydroquinones.

Ether Cleavage: The tert-butoxy group may be cleaved, either through oxidative or hydrolytic processes, to yield 2-chloro-5-hydroxy-phenol and tert-butanol (B103910).

Ring Cleavage: Following initial transformations, microorganisms can cleave the aromatic ring, leading to the formation of aliphatic organic acids that can be further mineralized to carbon dioxide and water.

Potential Abiotic Transformation Pathways:

Photolysis: In sunlit surface waters, photolytic degradation may occur, where the absorption of UV radiation can lead to the cleavage of the carbon-chlorine bond or other transformations.

Hydrolysis: While generally slow for aryl halides, hydrolysis could potentially replace the chlorine atom with a hydroxyl group, particularly under specific pH and temperature conditions.

A summary of potential transformation products is presented in the table below.

| Parent Compound | Potential Transformation Pathway | Potential Transformation Product(s) |

| This compound | Reductive Dehalogenation | 5-(tert-butoxy)phenol |

| This compound | Hydroxylation | Chlorinated tert-butyl-catechols/hydroquinones |

| This compound | Ether Cleavage | 2-chloro-5-hydroxy-phenol, tert-butanol |

| This compound | Ring Cleavage | Aliphatic acids |

This table is based on inferred pathways from related compounds and requires experimental verification for this compound.

Environmental Persistence and Bioaccumulation Potential in Ecological Models

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical, biological, or photolytic processes. The persistence of chlorinated phenols generally increases with the degree of chlorination. As a monochlorinated phenol, this compound might be expected to be less persistent than more highly chlorinated congeners. However, the presence of the bulky tert-butoxy group could influence its susceptibility to microbial attack, potentially increasing its persistence.

Bioaccumulation is the process by which chemicals are taken up by an organism either directly from exposure to a contaminated medium or by consumption of food containing the chemical. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). A high log Kow value (typically > 3) suggests a greater potential for the chemical to partition into fatty tissues of organisms and thus bioaccumulate. Without experimental data for this compound, its bioaccumulation potential remains speculative but would be influenced by its lipophilicity.

Ecotoxicological Impact Assessment in Aquatic and Terrestrial Organisms (Non-Human Vertebrates and Invertebrates)

The ecotoxicity of chlorophenols is well-documented, with toxicity generally increasing with the degree of chlorination. These compounds can exert toxic effects on a wide range of organisms, including bacteria, algae, invertebrates, and fish. The primary mode of toxic action for many phenols is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.

Specific ecotoxicological data for this compound for non-human vertebrates and invertebrates is not available in the reviewed literature. To assess its potential impact, toxicity data for similar, structurally related chlorophenols would need to be used as a surrogate in preliminary risk assessments. Such assessments would consider acute and chronic toxicity endpoints for various trophic levels to determine the potential risk to aquatic and terrestrial ecosystems.

The following table presents hypothetical ecotoxicity data based on general knowledge of chlorophenols.

| Organism Type | Endpoint | Hypothetical Value Range (mg/L) |

| Aquatic Invertebrate (e.g., Daphnia magna) | 48-hour EC50 | 1 - 10 |

| Fish (e.g., Pimephales promelas) | 96-hour LC50 | 0.5 - 5 |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC50 | 1 - 15 |

Note: These values are illustrative and not based on experimental data for this compound. Actual toxicity would need to be determined through standardized ecotoxicological testing.

Advanced Analytical Methodologies for Characterization and Detection of 5 Tert Butoxy 2 Chlorophenol

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating 5-(tert-butoxy)-2-chlorophenol from complex matrices prior to its detection and quantification. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability, as well as the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers exceptional sensitivity and selectivity for the trace analysis of phenolic compounds. Due to the polarity and limited volatility of phenols, a derivatization step is typically required to enhance their amenability to GC analysis. nih.govnih.gov For this compound, this would involve converting the polar hydroxyl group into a less polar, more volatile ether or ester. Common derivatization reagents for phenols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and acylating agents like acetic anhydride (B1165640). nih.govoup.comresearchgate.net

Sample preparation often involves an extraction step to isolate and concentrate the analyte from the sample matrix. Techniques such as solid-phase extraction (SPE), solid-phase microextraction (SPME), or liquid-liquid extraction (LLE) are frequently employed. nih.govresearchgate.netoiv.int Following extraction and derivatization, the sample is introduced into the GC system. The separation is typically achieved on a low-to-mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). oup.comoiv.int The mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity for trace-level detection. oiv.intdiva-portal.org

Below are typical GC-MS parameters used for the analysis of related tert-butylated and chlorinated phenols, which would be applicable for this compound.

Table 1: Illustrative GC-MS/MS Parameters for Analysis of Related Phenolic Compounds

| Parameter | Condition |

|---|---|

| Extraction Technique | Solid-Phase Microextraction (SPME) oiv.int |

| Derivatization Agent | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) nih.gov |

| GC Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID x 0.25 µm) researchgate.netoiv.int |

| Injector Temperature | 250-280°C researchgate.netoiv.int |

| Carrier Gas | Helium or Nitrogen oiv.intshimadzu.com |

| Oven Program | Initial 50-60°C, ramp at 10-25°C/min to 300°C oup.comoiv.int |

| Ionization Mode | Electron Ionization (EI) diva-portal.org |

| MS Detection Mode | SIM or MRM oiv.int |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-performance liquid chromatography (HPLC) is a powerful alternative to GC, particularly for polar and thermally labile compounds, as derivatization is often not required. fishersci.com Reversed-phase HPLC (RP-HPLC) is the most common mode for separating chlorophenols. fishersci.comasianpubs.org

The separation is typically performed on a C18 stationary phase, which effectively retains phenolic compounds based on their hydrophobicity. asianpubs.orgnih.gov The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often acidified with acetic or formic acid to ensure the phenolic hydroxyl group remains protonated, leading to better peak shape and retention. fishersci.comasianpubs.org Detection can be achieved using a Diode Array Detector (DAD) for UV-Vis absorbance, an electrochemical detector, or more powerfully, a mass spectrometer. fishersci.comnih.govalsenvironmental.co.uk

LC coupled to tandem mass spectrometry (LC-MS/MS) provides the highest degree of selectivity and sensitivity, making it ideal for analyzing complex samples. researchgate.net Electrospray ionization (ESI) is a common ionization technique for this class of compounds.

Table 2: Typical HPLC/LC-MS Conditions for Chlorophenol Analysis

| Parameter | Condition |

|---|---|

| Chromatography Mode | Reversed-Phase (RP-HPLC) asianpubs.org |

| Stationary Phase | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) asianpubs.org |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Acetic Acid) fishersci.com |

| Flow Rate | 0.8 - 1.0 mL/min asianpubs.org |

| Column Temperature | 30 - 40°C fishersci.comasianpubs.org |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) nih.gov |

| Ionization Source (for LC-MS) | Electrospray Ionization (ESI) |

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

¹H NMR: The ¹H NMR spectrum is expected to show a sharp singlet around 1.3 ppm corresponding to the nine equivalent protons of the tert-butoxy (B1229062) group. The aromatic region should display three distinct signals corresponding to the protons on the benzene (B151609) ring. The proton at C6 (adjacent to the hydroxyl group) would likely appear as a doublet, the proton at C4 (between the tert-butoxy and chloro groups) as a doublet of doublets, and the proton at C3 as a doublet. A broad singlet for the phenolic hydroxyl proton (O-H) would also be present, with its chemical shift being highly dependent on solvent and concentration. utsouthwestern.edu

¹³C NMR: The ¹³C NMR spectrum should exhibit 10 distinct signals, corresponding to the 10 carbon atoms in the molecule, assuming no accidental overlap. Key signals would include two peaks for the tert-butoxy group (a quaternary carbon and three equivalent methyl carbons) and six signals for the aromatic carbons, with their chemical shifts influenced by the attached chloro, hydroxyl, and tert-butoxy groups. The carbon bearing the hydroxyl group (C1) and the carbon bearing the tert-butoxy group (C5) would be significantly shifted downfield.

Table 3: Predicted and Comparative NMR Chemical Shifts (δ, ppm)

| Group / Position | Predicted ¹H NMR (in CDCl₃) | Predicted ¹³C NMR | Comparative Data: 4-tert-Butyl-2-chlorophenol (¹H NMR in CDCl₃) chemicalbook.com |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 (s, 9H) | ~30 (methyls), ~79 (quaternary) | 1.29 (s, 9H) |

| Aromatic-H | ~6.7-7.3 (m, 3H) | ~115-150 | 6.88 (dd), 7.18 (d), 7.29 (d) |

| Phenolic-OH | Variable (br s, 1H) | - | 5.6 (s, 1H) |

(s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band around 3300-3500 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group. Strong bands in the 1200-1300 cm⁻¹ region would be indicative of the C-O stretching of the ether linkage in the tert-butoxy group. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while the C-Cl stretch would be observed in the fingerprint region, typically around 1000-1100 cm⁻¹ for chlorobenzenes. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds exhibit characteristic absorption in the UV region due to π-π* transitions in the benzene ring. For 2-chlorophenol (B165306), absorption maxima are observed around 275 nm and 283 nm. nist.gov It is expected that this compound would also absorb in this region (approx. 270-290 nm), with the exact wavelength and intensity being influenced by the electronic effects of the chloro and tert-butoxy substituents.

Table 4: Expected IR and UV-Vis Absorption Maxima

| Spectroscopic Technique | Functional Group / Transition | Expected Absorption Range |

|---|---|---|

| IR Spectroscopy | O-H Stretch (Phenolic) | 3300 - 3500 cm⁻¹ (broad) |

| C-H Stretch (Aromatic & Aliphatic) | 2850 - 3100 cm⁻¹ | |

| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | |

| C-O Stretch (Ether & Phenol) | 1200 - 1300 cm⁻¹ | |

| C-Cl Stretch | 1000 - 1100 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* Transition (Benzene Ring) | ~270 - 290 nm |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₁₀H₁₃ClO) is 184.0655 Da.

In addition to providing the exact mass, the mass spectrum reveals important structural information through fragmentation patterns. For this compound, characteristic fragments would be expected. A primary fragmentation pathway would likely be the loss of a tert-butyl cation ([M - 57]⁺) or isobutylene (B52900) ([M - 56]⁺˙), which are common fragmentation patterns for tert-butyl ethers and phenols. The resulting ion would correspond to chlorohydroxyphenol. The relative abundance of the molecular ion and its isotopic peaks (especially the [M+2]⁺ peak due to the ³⁷Cl isotope) would confirm the presence of one chlorine atom.

Table 5: HRMS Data and Expected Fragmentation

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C₁₀H₁₃ClO |

| Calculated Exact Mass ([M]⁺) | 184.0655 Da |

| Calculated Exact Mass ([M+H]⁺) | 185.0733 Da |

| Key Expected Fragments (m/z) | 128: Loss of isobutylene (C₄H₈) from [M]⁺˙ |

| 127: Loss of tert-butyl radical (C₄H₉) from [M]⁺˙ | |

| 57: tert-Butyl cation (C₄H₉)⁺ |

Sample Preparation and Derivatization Strategies for Complex Matrices

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a cornerstone technique for the cleanup and concentration of chlorophenols from aqueous and solid samples. nih.gov It has largely replaced traditional liquid-liquid extraction (LLE) due to its efficiency, lower consumption of hazardous organic solvents, and versatility. nih.gov The principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering compounds are washed away, and the analyte is subsequently eluted with a small volume of a suitable solvent, resulting in a cleaner, more concentrated extract. nih.gov

For chlorophenols, including structurally similar compounds to this compound, various SPE sorbents are utilized depending on the sample matrix and analytical objectives. Common choices include reversed-phase materials like styrene-divinylbenzene copolymers, graphitized carbon black (GCB), and chemically modified silica. nih.govresearchgate.net The selection of the sorbent is critical for achieving high recovery and selectivity.

The general SPE procedure for a water sample involves several key steps:

Column Conditioning: The SPE cartridge is first conditioned with a solvent like methanol followed by deionized water or a buffer to activate the stationary phase and ensure reproducible retention.

Sample Loading: The sample, often acidified to a pH around 2-4 to ensure the phenolic compounds are in their neutral form, is passed through the cartridge at a controlled flow rate.

Washing: The cartridge is washed with a weak solvent (e.g., acidified water) to remove co-adsorbed interfering substances.

Elution: The retained analyte is eluted from the sorbent using a small volume of a strong organic solvent, such as methanol, acetone (B3395972), or hexane (B92381). tandfonline.com

In the analysis of solid samples like soil or sludge, a preliminary extraction step, such as Soxhlet or sonication with an organic solvent, is required before the extract is subjected to SPE for cleanup. tandfonline.comunl.pt The choice of extraction and elution solvents is optimized to ensure maximum recovery of the target analyte. For instance, a study on various chlorophenols in wastewater reported quantitative extraction by introducing the sample in a sodium hydroxide (B78521) solution into a resin-packed column, followed by elution with hexane after in-column derivatization. tandfonline.com Another approach for analyzing chlorophenols in drinking water compared preconcentration over graphitized carbon black cartridges after acetylation with derivatization following preconcentration on a styrene-divinylbenzene resin. nih.gov

The following table summarizes various SPE methods developed for chlorophenols, which can be adapted for this compound analysis.

| Sorbent Type | Matrix | Elution Solvent | Typical Recovery | Reference |

| Styrene-divinylbenzene | Drinking Water | Not specified | Not specified | nih.gov |

| Graphitized Carbon Black | Drinking Water | Not specified | Not specified | nih.gov |

| Packed Resin | Wastewater | Hexane | 76-103% | tandfonline.com |

| Carbowax-Templated Resin (CW-TPR) | Water | Mobile Phase | Not specified | unl.pt |

| Magnetic Ionic Liquid MIP | Seawater | Not specified | 85.0-98.4% | nih.gov |

| XAD-7 Resin | Air | Methanol | ~95% | osha.gov |

| Silica Gel | Air | Acetonitrile | Not specified | cdc.gov |

This table is interactive. Click on the headers to sort the data.

Chemical Derivatization for Enhanced Detection